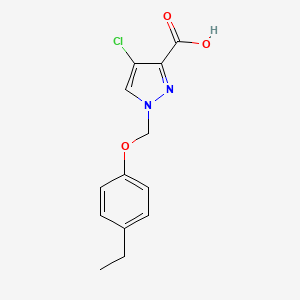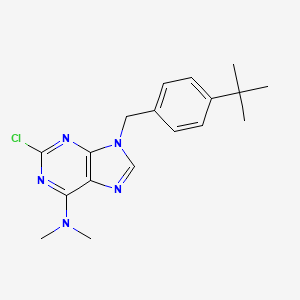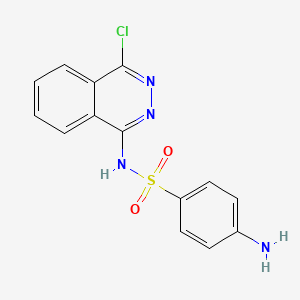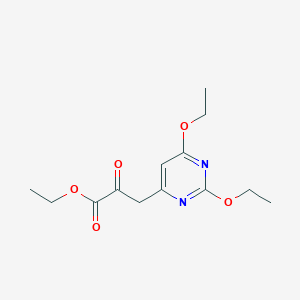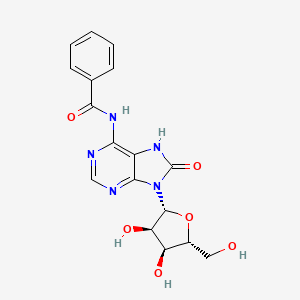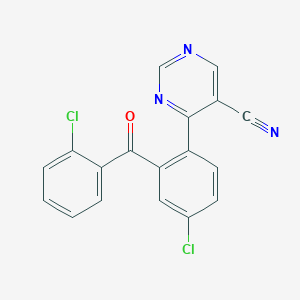
4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile is a compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as anticancer agents .
Méthodes De Préparation
The synthesis of 4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile involves several steps. One common synthetic route includes the reaction of 4-chloro-2-(2-chlorobenzoyl)phenylamine with a suitable pyrimidine precursor under specific conditions. The reaction typically requires the use of reagents such as DMC, DABCO, and DMB, followed by purification steps to isolate the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Anticancer Research: This compound has shown promising anticancer activity by inhibiting the epidermal growth factor receptor (EGFR) and its mutant forms, making it a potential candidate for cancer therapy.
Biological Studies: It has been used in various biological assays to study its effects on cell proliferation, apoptosis, and cell cycle regulation.
Medicinal Chemistry: Researchers have explored its potential as a lead compound for the development of new drugs targeting various diseases.
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as the epidermal growth factor receptor (EGFR). By binding to the ATP-binding site of EGFR, it inhibits the receptor’s kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This inhibition ultimately results in the induction of apoptosis and cell cycle arrest in cancer cells.
Comparaison Avec Des Composés Similaires
4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives that exhibit similar biological activities. Some of these compounds include:
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Gefitinib: A similar compound targeting EGFR with applications in non-small cell lung cancer.
The uniqueness of this compound lies in its specific structural features and its ability to inhibit both wild-type and mutant forms of EGFR, making it a versatile and potent anticancer agent .
Propriétés
Numéro CAS |
87999-64-2 |
|---|---|
Formule moléculaire |
C18H9Cl2N3O |
Poids moléculaire |
354.2 g/mol |
Nom IUPAC |
4-[4-chloro-2-(2-chlorobenzoyl)phenyl]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H9Cl2N3O/c19-12-5-6-13(17-11(8-21)9-22-10-23-17)15(7-12)18(24)14-3-1-2-4-16(14)20/h1-7,9-10H |
Clé InChI |
YBQMTDPMIUQOBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)C3=NC=NC=C3C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


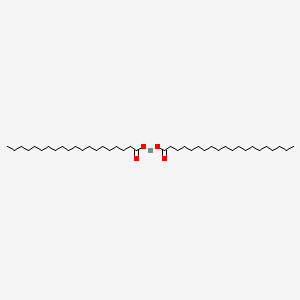
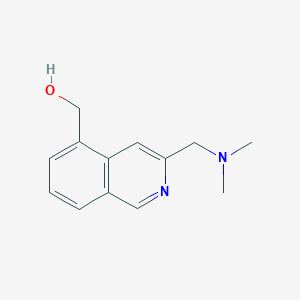
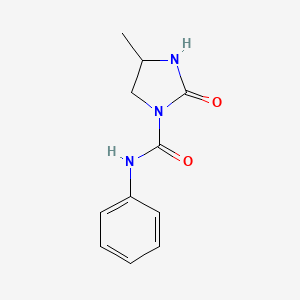
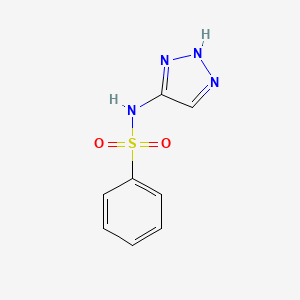
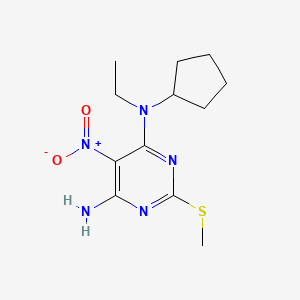
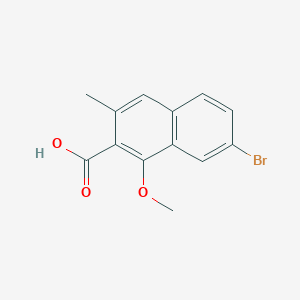
![5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12923586.png)
![6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12923599.png)
